molecular formula C9H12O5S B12076630 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B12076630
M. Wt: 232.26 g/mol
InChI Key: IYJVYUBOHDFJBG-UHFFFAOYSA-N
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Description

5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid: is a thiophene derivative with a complex structure that includes methoxy and methoxyethoxy groups. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid, often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under various conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions:

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials. They play a crucial role in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .

Biology and Medicine: Thiophene derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the design of new drugs and therapeutic agents .

Industry: In industry, thiophene derivatives are used as corrosion inhibitors, catalysts, and in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In organic electronics, it functions by facilitating charge transport and improving the efficiency of devices like OLEDs and OPVs. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of both methoxy and methoxyethoxy groups, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .

Properties

Molecular Formula

C9H12O5S

Molecular Weight

232.26 g/mol

IUPAC Name

5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H12O5S/c1-12-3-4-14-6-5-7(13-2)15-8(6)9(10)11/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

IYJVYUBOHDFJBG-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC(=C1)OC)C(=O)O

Origin of Product

United States

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